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Compound of Interest

Compound Name: PF-06263276

Cat. No.: B609964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor that has been

investigated for topical and inhaled delivery in the treatment of inflammatory diseases.[1] As a

modulator of the JAK-STAT signaling pathway, it has therapeutic potential for a variety of

autoimmune and inflammatory conditions. This technical guide provides a comprehensive

overview of the available solubility and stability data for PF-06263276, intended to assist

researchers and drug development professionals in its formulation and analytical

characterization.

Physicochemical Properties
A foundational understanding of the physicochemical properties of PF-06263276 is essential

for its development.
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Property Value Source

Molecular Formula C₃₁H₃₁FN₈O₂ MedChemExpress

Molecular Weight 566.64 g/mol MedChemExpress

Appearance White to off-white solid MedChemExpress

Chemical Name

N-[1,2-dimethoxy-10-

methylsulphanyl-9-oxo-3-

(3,4,5-trihydroxy-6-

hydroxymethyl-

tetrahydropyran-2-

yloxy)-5,6,7,9-tetrahydro-

benzo[a]heptalen-7-yl]-

acetamide

IUPHAR/BPS Guide to

PHARMACOLOGY

CAS Number 1421502-62-6 MedChemExpress

Solubility Data
The solubility of PF-06263276 has been determined in various solvent systems, which is critical

for the preparation of formulations for in vitro and in vivo studies.

Solubility in Organic Solvents and Formulation Vehicles
The following table summarizes the solubility of PF-06263276 in common organic solvents and

formulation vehicles.
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Solvent/Vehicle Solubility Notes Source

Dimethyl Sulfoxide

(DMSO)

≥ 33.33 mg/mL (58.82

mM)

Requires sonication

for dissolution.
MedChemExpress

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 2.5 mg/mL (4.41

mM)

Forms a clear

solution.
MedChemExpress

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

≥ 2.5 mg/mL (4.41

mM)

Forms a clear

solution.
MedChemExpress

10% DMSO, 90%

Corn Oil

≥ 2.5 mg/mL (4.41

mM)

Forms a clear

solution.
MedChemExpress

Aqueous Solubility
A comprehensive pH-solubility profile is essential for predicting the behavior of a compound in

the gastrointestinal tract and for developing aqueous-based formulations. While specific

experimental data for PF-06263276 across a pH range is not publicly available, a

representative profile would be determined using a standardized shake-flask method.

pH
Aqueous Solubility
(µg/mL)

Method

1.2 (Simulated Gastric Fluid) Data not available Shake-Flask

4.5 (Acetate Buffer) Data not available Shake-Flask

6.8 (Simulated Intestinal Fluid) Data not available Shake-Flask

7.4 (Phosphate Buffered

Saline)
Data not available Shake-Flask

Experimental Protocols: Solubility Determination
Shake-Flask Method for Aqueous Solubility
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The equilibrium solubility of PF-06263276 in aqueous buffers of different pH values can be

determined using the shake-flask method, a gold standard technique.[2][3]

Protocol:

An excess amount of PF-06263276 is added to a vial containing a known volume of the

desired aqueous buffer (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, simulated

intestinal fluid pH 6.8).

The vials are sealed and agitated in a temperature-controlled shaker bath at 37°C for a

predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

Following agitation, the samples are allowed to stand, and the supernatant is carefully

removed and filtered through a 0.45 µm filter to remove any undissolved solid.

The concentration of PF-06263276 in the filtrate is then quantified using a validated stability-

indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[2]

The pH of the solution is measured at the beginning and end of the experiment to ensure it

remains constant.
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Figure 1. Workflow for Shake-Flask Solubility Determination.

Stability Data
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The stability of PF-06263276 under various conditions is a critical parameter for determining its

shelf-life and appropriate storage conditions.

Storage Stability
The recommended storage conditions for PF-06263276 are provided below.

Form
Storage
Temperature

Stability Period Source

Powder -20°C 3 years MedChemExpress

4°C 2 years MedChemExpress

In Solvent -80°C 6 months MedChemExpress

-20°C 1 month MedChemExpress

Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products

and to establish the intrinsic stability of a drug substance.[4] This data is crucial for developing

stability-indicating analytical methods. While specific forced degradation data for PF-06263276
is not publicly available, a typical study would evaluate the following conditions.

Stress Condition Typical Protocol Expected Outcome

Acid Hydrolysis 0.1 M HCl at 60°C for 24h
Degradation products

observed

Base Hydrolysis 0.1 M NaOH at 60°C for 24h
Degradation products

observed

Oxidation
3% H₂O₂ at room temperature

for 24h

Degradation products

observed

Thermal Degradation Solid drug at 80°C for 48h Minimal to no degradation

Photostability
Exposure to ICH-compliant

light source
Potential for degradation
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Experimental Protocols: Stability Assessment
Forced Degradation Protocol
A general protocol for conducting forced degradation studies on PF-06263276 is outlined

below.[5][6][7]

Protocol:

Preparation of Stock Solution: A stock solution of PF-06263276 is prepared in a suitable

solvent (e.g., acetonitrile or methanol).

Stress Conditions:

Acid/Base Hydrolysis: The stock solution is diluted with 0.1 M HCl or 0.1 M NaOH and

incubated at a controlled temperature (e.g., 60°C). Samples are taken at various time

points.

Oxidation: The stock solution is treated with 3% hydrogen peroxide at room temperature,

and samples are collected over time.

Thermal Degradation: Solid PF-06263276 is placed in a stability chamber at elevated

temperatures (e.g., 80°C), and samples are withdrawn periodically.

Photostability: Solid PF-06263276 is exposed to light providing an overall illumination of

not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less

than 200 watt-hours/square meter.

Sample Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC

method. The percentage of degradation is calculated, and any significant degradation

products are characterized.
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Figure 2. Forced Degradation Study Workflow.

Mechanism of Action: JAK-STAT Signaling Pathway
PF-06263276 exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of

enzymes, which are critical components of the JAK-STAT signaling pathway.[8][9][10] This

pathway is a primary mechanism for cells to respond to extracellular signals from cytokines and

growth factors, playing a key role in the immune system.

Pathway Description:

Ligand Binding: Cytokines or growth factors bind to their specific receptors on the cell

surface.

JAK Activation: This binding brings the receptor-associated JAKs into close proximity,

leading to their autophosphorylation and activation.
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STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on

the intracellular domain of the receptor, creating docking sites for Signal Transducer and

Activator of Transcription (STAT) proteins.

STAT Dimerization and Translocation: Once docked, the STATs are themselves

phosphorylated by the JAKs. This causes the STATs to dimerize and translocate to the

nucleus.

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the

promoter regions of target genes, thereby regulating their transcription.

PF-06263276, as a pan-JAK inhibitor, blocks the activation of JAKs, thereby preventing the

phosphorylation and subsequent activation of STATs, which in turn downregulates the

inflammatory response mediated by this pathway.
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Figure 3. Inhibition of the JAK-STAT Signaling Pathway by PF-06263276.
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Conclusion
This technical guide provides a summary of the currently available solubility and stability data

for PF-06263276. The information on its solubility in various formulation vehicles and its

storage stability provides a solid foundation for its handling and use in a research setting. The

outlined experimental protocols for solubility and forced degradation studies, based on

standard pharmaceutical practices, offer a framework for further characterization of this

compound. A thorough understanding of these properties, in conjunction with its mechanism of

action, is paramount for the continued development of PF-06263276 as a potential therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility and
Stability of PF-06263276]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609964#pf-06263276-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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